Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester
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Overview
Description
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester is a chemical compound with the molecular formula C5H11F2O3P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of difluoromethyl and diethyl ester groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester typically involves the reaction of difluorochloromethane with diethyl phosphite. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{ClCF}_2\text{H} + \text{(EtO)}_2\text{P(O)H} \rightarrow \text{(EtO)}_2\text{P(O)CF}_2\text{H} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have diverse applications in different fields .
Scientific Research Applications
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester involves its interaction with specific molecular targets. For example, as an inhibitor of bacterial phosphotriesterases, it binds to the active site of the enzyme, preventing it from catalyzing its substrate . This inhibition can disrupt bacterial metabolism and growth. The compound’s effects on other enzymes, such as glycerol kinase, involve similar binding interactions that inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (difluoromethyl)phosphonate
- Diethyl ethylphosphonate
- Diethyl bromodifluoromethanephosphonate
Uniqueness
Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester is unique due to its specific difluoromethyl and diethyl ester groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in applications requiring specific inhibition of enzymes and in the synthesis of specialized chemical compounds .
Properties
CAS No. |
679-36-7 |
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Molecular Formula |
C7H13F4O4P |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C7H13F4O4P/c1-3-14-16(13,15-4-2)7(12,5(8)9)6(10)11/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
ZCNCEMNGTZGKLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(F)F)(C(F)F)O)OCC |
Origin of Product |
United States |
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